Enzymatic TTK Inhibition: (Rac)-CCT 250863 vs. Single-Enantiomer CCT251545
In a homogeneous time-resolved fluorescence (HTRF) TTK enzymatic assay, (Rac)-CCT 250863 inhibited TTK with an IC50 of 1.2 nM, while the purified (R)-enantiomer CCT251545 showed an IC50 of 0.4 nM [1]. The racemate is therefore approximately 3-fold less potent against the purified enzyme, reflecting the contribution of the less active (S)-enantiomer.
| Evidence Dimension | TTK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | CCT251545 (active (R)-enantiomer): 0.4 nM |
| Quantified Difference | 3.0-fold higher IC50 for the racemate |
| Conditions | HTRF assay using recombinant human TTK, ATP concentration at Km, 10-point dose-response in duplicate |
Why This Matters
Procurement of the racemate offers a lower-cost alternative for TTK target engagement studies when maximal potency is not required, but the 3-fold difference must be accounted for in dose-response experimental design.
- [1] Patent WO2013083969 A1. Cancer Research Technology Limited. TTK inhibitors. Example 95 (racemic) and Example 96 ((R)-enantiomer). Published June 13, 2013. View Source
